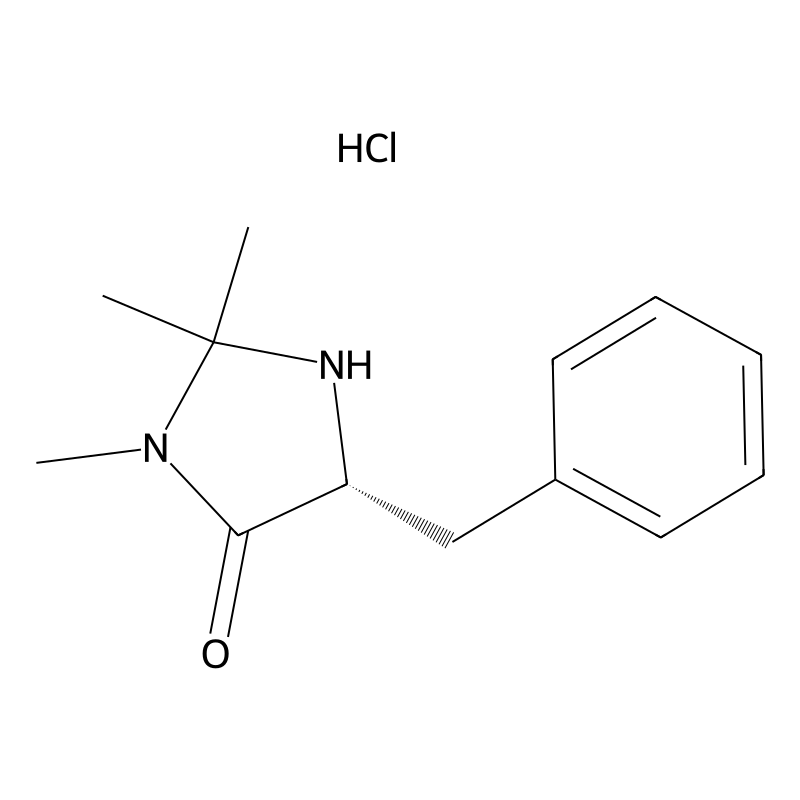

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Asymmetric Catalysis

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is particularly useful in asymmetric catalysis, a field of research focused on creating molecules with a specific handedness. These molecules, often pharmaceuticals, can have significantly different properties depending on their handedness. For instance, one enantiomer of a drug may be beneficial, while the other might have negative side effects [PubChem, National Institutes of Health (.gov) "PubChem CID 16217983", ].

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride has been found to be an effective catalyst in several asymmetric reactions, including:

- Diels-Alder Reaction: This reaction forms a cyclic structure between two unsaturated carbon chains. (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride was used in the first highly enantioselective organocatalytic Diels-Alder reaction [SCBT Biotechnology "2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride", ].

- 1,3-Dipolar Cycloaddition: This reaction creates a five-membered ring structure from a dipole and an unsaturated molecule. (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride has also been demonstrated as a catalyst in 1,3-dipolar addition reactions [SCBT Biotechnology "2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride", ].

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is a chiral compound with the empirical formula C₁₃H₁₉ClN₂O and a molecular weight of 254.76 g/mol. It is characterized by a four-membered imidazolidinone ring, which is substituted with a benzyl group and three methyl groups, contributing to its unique stereochemistry and physical properties. This compound is often utilized in various chemical research applications due to its enantiomeric purity and distinct structural features .

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride exhibits notable biological activity. It has been reported to cause skin irritation and serious eye irritation upon contact, indicating that it should be handled with care in laboratory settings. While specific therapeutic applications are not extensively documented, its structural attributes suggest potential interactions with biological targets that warrant further investigation .

The synthesis of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride typically involves multi-step organic reactions. One common method includes the formation of the imidazolidinone ring through cyclization reactions followed by selective substitution to introduce the benzyl and methyl groups. The final product can be isolated as a hydrochloride salt to enhance its stability and solubility in various solvents .

This compound finds applications primarily in the field of organic chemistry, particularly in asymmetric synthesis and catalysis. Its ability to act as an organocatalyst makes it suitable for producing enantiomerically enriched compounds, which are essential in pharmaceuticals and agrochemicals. Additionally, it is used in proteomics research due to its unique structural properties .

Interaction studies involving (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride focus on its reactivity with various substrates in catalytic processes. These studies help elucidate the mechanism of action and efficiency of the compound as a catalyst in asymmetric transformations. Further research into its interactions with biological macromolecules could provide insights into potential therapeutic roles or toxicity profiles .

Several compounds share structural similarities with (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone | Enantiomer of the target compound | Different stereochemistry leading to distinct reactivity |

| 2-Benzyl-4-imidazolidinone | Lacks methyl substitutions | Simpler structure with different catalytic properties |

| 1-Benzyl-3-methylimidazolidinone | Contains a different imidazole ring structure | Exhibits different biological activities |

The uniqueness of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride lies in its specific stereochemistry and substitution pattern that enhances its efficacy as an organocatalyst while providing distinct biological interactions compared to its analogs .